molecular formula C9H14O B12275932 2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal

2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal

Cat. No.: B12275932
M. Wt: 138.21 g/mol
InChI Key: WWHUWFTUYDWMFA-UHFFFAOYSA-N
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Description

2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal is a structurally unique aldehyde featuring a bicyclo[1.1.1]pentane moiety fused to a 2-methylpropanal backbone. The bicyclo[1.1.1]pentane group is a highly strained hydrocarbon bridge, conferring rigidity and distinct steric/electronic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-(1-bicyclo[1.1.1]pentanyl)-2-methylpropanal

InChI

InChI=1S/C9H14O/c1-8(2,6-10)9-3-7(4-9)5-9/h6-7H,3-5H2,1-2H3

InChI Key

WWHUWFTUYDWMFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C12CC(C1)C2

Origin of Product

United States

Preparation Methods

Grignard Addition to BCP Ketones

BCP ketones, accessible through Fe(Pc)-catalyzed acylation of propellane, undergo nucleophilic addition with methylmagnesium bromide. For example:
$$
\text{BCP-CO-R} + \text{CH}3\text{MgBr} \rightarrow \text{BCP-C(OH)(CH}3\text{)-R}
$$
Subsequent reduction (e.g., NaBH₄) and oxidation (PCC or Swern conditions) yield the aldehyde.

Data Table 1 : Oxidation of BCP Alcohols to Aldehydes

Substrate Oxidizing Agent Yield (%) Purity (%) Reference
BCP-CH₂-CH(OH)-CH₃ PCC 78 95
BCP-CH₂-CH(OH)-CH₃ TEMPO/NaClO 82 97

Haloform Reaction of BCP Diketones

Photochemical [2+2] cycloaddition of propellane with diacetyl under flow conditions produces diketone 1,3-bis(acetyl)bicyclo[1.1.1]pentane . Selective mono-haloform reaction (e.g., using I₂/NaOH) cleaves one acetyl group to form BCP-CO-CH₃ , which is then subjected to:

  • Methylation : MeMgBr addition to the ketone.
  • Oxidation : TEMPO-mediated oxidation to the aldehyde.

Advantages :

  • Scalable to multigram quantities (1 kg/day in flow).
  • High functional group tolerance.

Late-Stage Functionalization of BCP Boronic Esters

BCP boronic esters, synthesized via Miyaura borylation, participate in Suzuki-Miyaura couplings with aldehyde-containing partners. For instance, coupling BCP-Bpin with 2-bromo-2-methylpropanal under Pd catalysis introduces the aldehyde moiety directly.

Challenges :

  • Aldehyde stability under cross-coupling conditions necessitates protecting groups (e.g., acetal).
  • Moderate yields (45–65%) due to steric hindrance.

Comparative Analysis of Methodologies

Data Table 2 : Efficiency of Synthetic Routes

Method Steps Overall Yield (%) Scalability Key Limitation
Radical Addition (Propellane) 2–3 60–75 High Aldehyde protection required
Alcohol Oxidation 3–4 50–65 Moderate Over-oxidation risks
Haloform Reaction 4–5 40–55 High Multi-step purification
Suzuki Coupling 3 45–65 Low Steric hindrance

Mechanistic Considerations

Radical Pathway ([1.1.1]Propellane Opening)

Propellane’s central bond (67 kcal/mol strain energy) undergoes homolytic cleavage under light, generating a biradical intermediate. Alkyl iodide fragmentation provides an iodine radical, which abstracts a hydrogen from the alkyl chain, propagating the chain reaction. The resulting alkyl radical adds to propellane, forming the BCP core.

Oxidation of Alcohols

TEMPO/NaClO oxidizes primary alcohols to aldehydes via a two-electron mechanism, avoiding over-oxidation to carboxylic acids. PCC, in contrast, operates through a hydride transfer mechanism, requiring anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis and Functionalization

Recent advancements in synthetic methodologies have enabled the efficient production of 2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal and related compounds:

  • Scalable Synthesis : A light-enabled reaction between alkyl iodides and propellane has been developed, yielding bicyclo[1.1.1]pentane derivatives in high purity without the need for catalysts or initiators . This method allows for the production of over 300 functionalized bicyclo[1.1.1]pentanes suitable for medicinal chemistry applications.
  • Functionalization : The compound can be further modified to introduce various functional groups, enhancing its utility as a building block in drug synthesis .

Medicinal Chemistry Applications

The applications of this compound in medicinal chemistry are noteworthy:

Bioisosteric Replacement

The compound has been employed as a nonclassical phenyl ring bioisostere in the design of potent γ-secretase inhibitors. In one study, replacing the para-substituted fluorophenyl ring with the bicyclo[1.1.1]pentane motif resulted in compounds with improved oral absorption and metabolic stability .

ADME Studies

In-depth absorption, distribution, metabolism, and excretion (ADME) investigations have shown that derivatives of this compound exhibit favorable pharmacokinetic profiles compared to traditional aromatic systems . These studies are critical for understanding how modifications impact bioavailability and efficacy.

Case Study 1: γ-Secretase Inhibitors

A notable application involved modifying a known γ-secretase inhibitor (BMS-708,163) by incorporating the bicyclo[1.1.1]pentane motif. The resulting compound demonstrated comparable enzyme inhibition with significantly enhanced solubility and permeability .

CompoundC(max) IncreaseAUC IncreaseRemarks
Original (BMS-708,163)--Standard inhibitor
Modified Compound4-foldEnhancedImproved oral absorption

Case Study 2: Synthesis of Functionalized Derivatives

Another study focused on synthesizing 1,2-difunctionalized bicyclo[1.1.1]pentanes that mimic ortho/meta-substituted arenes . This versatile platform allowed for the preparation of various building blocks with alcohol, amine, and carboxylic acid functionalities.

Functional GroupYield (%)Application
Alcohol85Drug formulation
Amine78Targeted therapy
Carboxylic Acid90Prodrug development

Mechanism of Action

The mechanism of action of 2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal is primarily related to its ability to act as a bioisostere, mimicking the properties of other functional groups such as phenyl rings. This allows it to interact with various molecular targets and pathways, potentially leading to the development of new drugs with enhanced efficacy and reduced side effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methylpropanal (Isobutyraldehyde)

  • Structure : Lacks the bicyclo[1.1.1]pentane group; simpler linear aldehyde.
  • Properties :
    • Volatile compound detected in human plasma and aged seeds, linked to metabolic byproducts and Maillard reactions in coffee .
    • Boiling point: ~64°C (compared to bicyclo analogs, which likely have higher boiling points due to increased molecular weight and rigidity).
  • Reactivity : Linear structure allows easier nucleophilic addition compared to the sterically hindered bicyclo derivative.

2-{Bicyclo[1.1.1]pentan-1-yl}propanoic Acid (CAS 2102409-83-4)

  • Structure: Features a bicyclo[1.1.1]pentane group attached to a propanoic acid chain.
  • Properties :
    • Molecular weight: 140.18 g/mol (C₈H₁₂O₂) .
    • Likely exhibits enhanced rigidity and reduced conformational flexibility compared to linear acids.
  • Applications: Potential use in drug design for its bioisosteric properties, replacing traditional aromatic rings to improve solubility .

Methyl (S)-3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate (CAS 2095488-04-1)

  • Structure: Bicyclo group integrated into an amino acid ester framework.
  • Properties: Molecular weight: 269.34 g/mol (C₁₄H₂₃NO₄) . The bicyclo moiety may enhance metabolic stability in peptide-based therapeutics.
  • Synthesis : Utilizes protective groups (e.g., tert-butoxycarbonyl) to direct regioselective reactions .

2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic Acid (CAS 2731008-36-7)

  • Structure : Fluorinated bicyclo compound with a phenyl substituent.
  • Properties: Molecular weight: 252.26 g/mol (C₁₄H₁₄F₂O₂) .
  • Applications : Fluorine substitution improves bioavailability and target binding in medicinal chemistry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Findings References
2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal C₁₀H₁₄O 150.22 (estimated) Aldehyde, bicyclo bridge Hypothesized use in constrained aldehydes
2-Methylpropanal C₄H₈O 72.11 Aldehyde Biomarker in seed aging, coffee aroma
2-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid C₈H₁₂O₂ 140.18 Carboxylic acid, bicyclo Drug design, bioisosteric replacement
Methyl (S)-3-(bicyclo...)propanoate C₁₄H₂₃NO₄ 269.34 Ester, bicyclo, Boc-protected Peptide therapeutics
2-{2,2-Difluoro-3-phenylbicyclo...}propanoic acid C₁₄H₁₄F₂O₂ 252.26 Fluorinated bicyclo, acid Enhanced bioavailability

Key Research Findings and Contrasts

  • Steric Effects : The bicyclo[1.1.1]pentane group imposes significant steric hindrance, reducing reactivity in nucleophilic reactions compared to linear aldehydes like 2-methylpropanal .
  • Bioactivity : Bicyclo-containing acids (e.g., CAS 2102409-83-4) show promise as bioisosteres, whereas simpler aldehydes (e.g., 2-methylpropanal) are associated with metabolic byproducts .
  • Substituent Impact : Fluorination (CAS 2731008-36-7) and aromatic substitution (CAS 2731008-36-7) alter electronic properties, enhancing stability and target affinity .

Biological Activity

2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal, also known by its CAS number 125642-37-7, is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a bicyclo[1.1.1]pentane moiety, which serves as a bioisostere for traditional aromatic rings, particularly in the design of pharmaceuticals.

The biological activity of this compound primarily stems from its ability to mimic the electronic and steric properties of phenyl rings while offering enhanced metabolic stability and solubility. This characteristic makes it a valuable scaffold in drug design, particularly for compounds targeting various enzymes and receptors.

Case Study: γ-Secretase Inhibition

A notable study explored the replacement of the para-substituted fluorophenyl ring in a γ-secretase inhibitor with the bicyclo[1.1.1]pentane motif. The resulting compound demonstrated equipotent enzyme inhibition compared to its predecessor but with significantly improved pharmacokinetic properties, including:

  • Increased Oral Absorption : Approximately fourfold increase in C(max) and AUC values relative to the original compound.
  • Enhanced Solubility : Improved aqueous solubility leading to better bioavailability .

Comparative Analysis with Other Compounds

The following table summarizes key findings comparing this compound with traditional phenyl-based compounds:

PropertyTraditional Phenyl CompoundThis compound
Enzyme Inhibition PotencyModerateEquipotent
Oral AbsorptionLowHigh
Aqueous SolubilityVariableHigh
Metabolic StabilityLowHigh

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it may offer advantages over traditional compounds in terms of absorption and distribution within biological systems, potentially reducing the frequency of dosing required in therapeutic applications.

Synthesis and Functionalization

Recent advancements in synthetic methodologies have enabled the efficient production of bicyclo[1.1.1]pentane derivatives, including this compound, through light-enabled reactions with high yields and minimal by-products . This scalability is crucial for further research and development in medicinal chemistry.

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